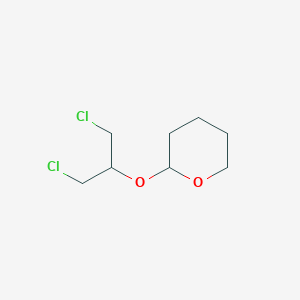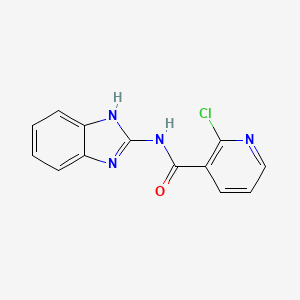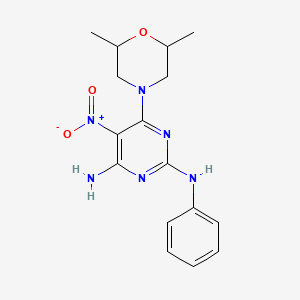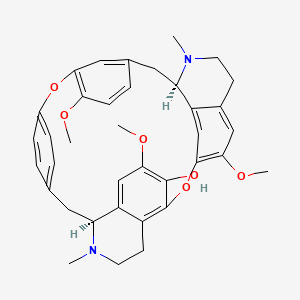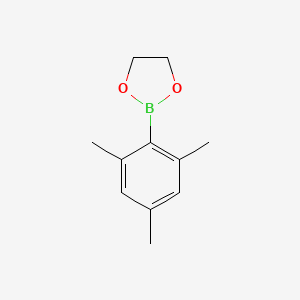
2-Mesityl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mesityl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₁H₁₅BO₂. It is a boronic ester derived from mesitylene and ethylene glycol. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mesityl-1,3,2-dioxaborolane can be synthesized through the reaction of mesitylene with boronic acid derivatives. One common method involves the reaction of mesitylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mesityl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products Formed:
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Oxidation typically yields boronic acids or boronate esters.
Reduction: Reduction can lead to the formation of borohydrides or other reduced boron species.
Applications De Recherche Scientifique
2-Mesityl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Mesityl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic ester and the aryl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
- 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane
- Bis(pinacolato)diboron
Comparison: 2-Mesityl-1,3,2-dioxaborolane is unique due to its mesityl group, which provides steric hindrance and enhances the stability of the compound. Compared to bis(pinacolato)diboron, it offers better selectivity in certain coupling reactions. The presence of the mesityl group also makes it more resistant to hydrolysis compared to other boronic esters .
Propriétés
Numéro CAS |
214360-89-1 |
|---|---|
Formule moléculaire |
C11H15BO2 |
Poids moléculaire |
190.05 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BO2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3 |
Clé InChI |
OJOJHMBTQRIMQJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
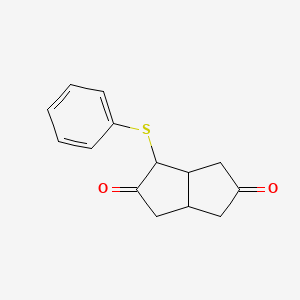
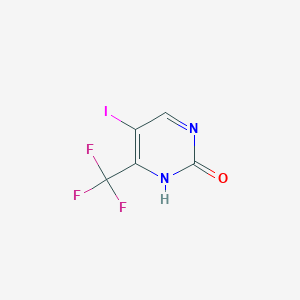
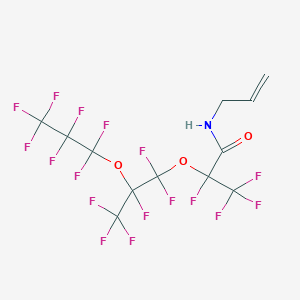
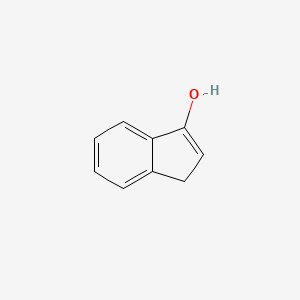

![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
